

# Application Notes and Protocols: ELN-441958 in Models of Inflammatory Skin Disease

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Compound of Interest		
Compound Name:	ELN-441958	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potent and selective bradykinin B1 receptor antagonist, **ELN-441958**, and propose its use in preclinical models of inflammatory skin disease. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of **ELN-441958** for conditions such as psoriasis and atopic dermatitis.

### Introduction

**ELN-441958** is a novel, orally bioavailable small molecule that acts as a competitive antagonist of the bradykinin B1 receptor.[1][2][3] The bradykinin B1 receptor is a G-protein coupled receptor that is typically not present in healthy tissues but is rapidly induced by inflammatory mediators. Its activation is implicated in the pathogenesis of chronic inflammation and pain.[2] [4] Given the central role of inflammation in various skin diseases, targeting the B1 receptor with **ELN-441958** presents a promising therapeutic strategy.

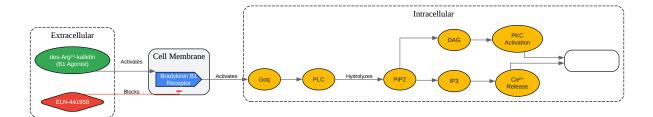
### **Mechanism of Action**

**ELN-441958** exhibits high affinity and selectivity for the human bradykinin B1 receptor.[1][2][4] It competitively inhibits the binding of the B1 receptor agonist, des-Arg<sup>10</sup>-kallidin (DAKD), thereby blocking downstream signaling pathways that contribute to inflammation.[2] Key aspects of its mechanism include:



- High Affinity: ELN-441958 binds to the human bradykinin B1 receptor with a high affinity, demonstrating a Ki of 0.26 nM.[1][3]
- Selectivity: It is highly selective for the B1 receptor over the bradykinin B2 receptor.[2][4]
- Competitive Antagonism: **ELN-441958** acts as a neutral, competitive antagonist, effectively blocking the receptor's activation by its natural ligands.[1][2][3]

## Signaling Pathway of Bradykinin B1 Receptor and Inhibition by ELN-441958



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Caption: Bradykinin B1 receptor signaling cascade and its inhibition by **ELN-441958**.

## **Data Presentation**

The following tables summarize the key pharmacological and pharmacokinetic parameters of **ELN-441958**.

Table 1: In Vitro Pharmacology of ELN-441958



Parameter	Species	Value	Reference
B1 Receptor Binding Affinity (Ki)	Human	0.26 nM	[1][3]
B1 Receptor Functional Antagonism (KB)	Human	0.12 ± 0.02 nM	[2]
Rhesus Monkey	0.24 ± 0.01 nM	[2]	
Rat	1.5 ± 0.4 nM	[2]	_
Mouse	14 ± 4 nM	[2]	_
Selectivity	B1 vs B2 Receptors	>83,000-fold	[2][4]

Table 2: Pharmacokinetic Properties of ELN-441958

Parameter	Species	Intravenous (IV)	Oral (PO)	Reference
Clearance (L/h/kg)	Rat	0.96	-	[1]
Volume of Distribution (L/kg)	Rat	2.7	-	[1]
Oral Bioavailability (%)	Rat	-	57%	[4]
Half-life (h)	Rhesus Monkey	Moderate	Moderate	[2][5]

## **Experimental Protocols**

Based on the anti-inflammatory properties of **ELN-441958**, the following protocols are proposed for its evaluation in established models of inflammatory skin disease.



## In Vitro Model: Cytokine-Induced Keratinocyte Inflammation

This model assesses the ability of **ELN-441958** to mitigate inflammatory responses in human keratinocytes.

Objective: To determine the effect of **ELN-441958** on the production of pro-inflammatory mediators by human keratinocytes stimulated with a cytokine cocktail relevant to psoriasis or atopic dermatitis.

#### Materials:

- Primary Human Epidermal Keratinocytes (HEKa)
- Keratinocyte Growth Medium (KGM)
- ELN-441958 (solubilized in DMSO)
- Pro-inflammatory cytokine cocktail (e.g., TNF-α, IL-17A, IL-22 for a psoriasis-like model; IL-4, IL-13 for an atopic dermatitis-like model)
- ELISA kits for IL-6, IL-8, and other relevant cytokines
- Reagents for RNA extraction and qPCR

#### Protocol:

- Culture HEKa cells in KGM until they reach 80% confluency.
- Seed HEKa cells into 24-well plates and grow to confluency.
- Starve the cells in basal medium for 4 hours prior to treatment.
- Pre-treat the cells with varying concentrations of **ELN-441958** (e.g., 1 nM, 10 nM, 100 nM, 1  $\mu$ M) or vehicle (DMSO) for 1 hour.
- Induce inflammation by adding the pro-inflammatory cytokine cocktail to the media.



- Incubate for 24 hours.
- Collect the cell culture supernatant for cytokine analysis by ELISA.
- Lyse the cells to extract RNA for gene expression analysis of inflammatory markers by qPCR.

## In Vivo Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This model evaluates the in vivo efficacy of **ELN-441958** in a well-established mouse model of psoriasis.

Objective: To assess the therapeutic effect of **ELN-441958** on skin inflammation, epidermal thickness, and inflammatory cell infiltration in an imiquimod-induced psoriasis model.

#### Animals:

• BALB/c mice (8-10 weeks old)

#### Materials:

- Imiquimod cream (5%)
- **ELN-441958** formulated for oral or subcutaneous administration
- Calipers for ear thickness measurement
- Reagents for histology (H&E staining) and immunohistochemistry

#### Protocol:

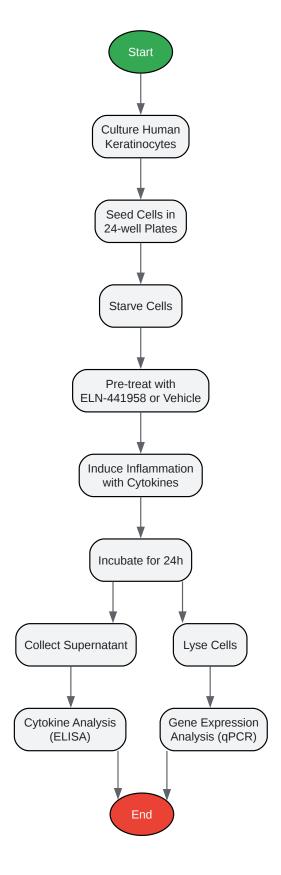
- · Acclimatize mice for one week.
- Randomly divide mice into treatment groups (e.g., vehicle control, ELN-441958 low dose, ELN-441958 high dose, positive control).



- Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days to induce psoriasis-like lesions.
- Administer ELN-441958 or vehicle daily via oral gavage or subcutaneous injection, starting
  one day before or on the same day as the first imiquimod application.
- Monitor and record the Psoriasis Area and Severity Index (PASI) score daily, assessing erythema, scaling, and thickness of the back skin.
- Measure ear thickness daily using calipers.
- At the end of the experiment, euthanize the mice and collect skin and ear tissue samples.
- Process tissue samples for histological analysis (H&E staining to measure epidermal thickness) and immunohistochemistry to quantify immune cell infiltration (e.g., CD3+ T cells, neutrophils).

# Experimental Workflows In Vitro Experimental Workflow



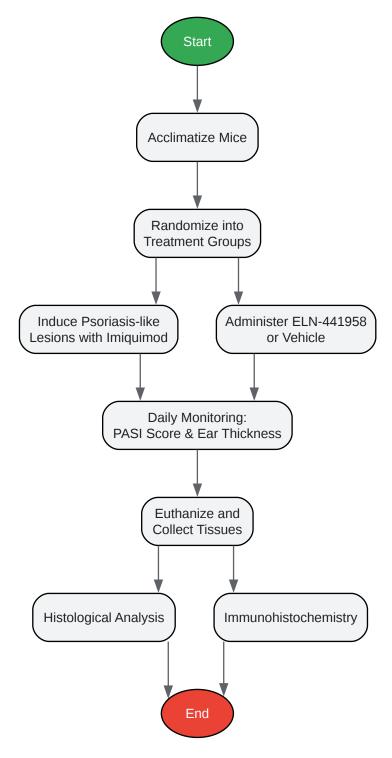


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Caption: Workflow for in vitro evaluation of **ELN-441958** in keratinocytes.



## **In Vivo Experimental Workflow**



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